Cas no 2229465-91-0 (O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine)

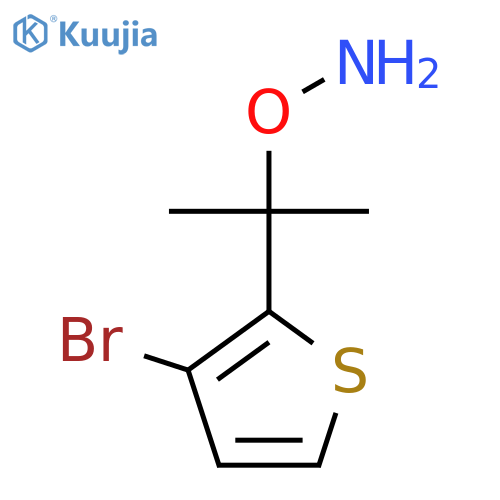

2229465-91-0 structure

商品名:O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine

O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine

- 2229465-91-0

- O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine

- EN300-1904925

-

- インチ: 1S/C7H10BrNOS/c1-7(2,10-9)6-5(8)3-4-11-6/h3-4H,9H2,1-2H3

- InChIKey: OCKJPXSSSRVANC-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CSC=1C(C)(C)ON

計算された属性

- せいみつぶんしりょう: 234.96665g/mol

- どういたいしつりょう: 234.96665g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1904925-0.5g |

O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |

2229465-91-0 | 0.5g |

$1426.0 | 2023-09-18 | ||

| Enamine | EN300-1904925-0.05g |

O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |

2229465-91-0 | 0.05g |

$1247.0 | 2023-09-18 | ||

| Enamine | EN300-1904925-5.0g |

O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |

2229465-91-0 | 5g |

$4309.0 | 2023-06-01 | ||

| Enamine | EN300-1904925-1.0g |

O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |

2229465-91-0 | 1g |

$1485.0 | 2023-06-01 | ||

| Enamine | EN300-1904925-2.5g |

O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |

2229465-91-0 | 2.5g |

$2912.0 | 2023-09-18 | ||

| Enamine | EN300-1904925-10.0g |

O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |

2229465-91-0 | 10g |

$6390.0 | 2023-06-01 | ||

| Enamine | EN300-1904925-0.1g |

O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |

2229465-91-0 | 0.1g |

$1307.0 | 2023-09-18 | ||

| Enamine | EN300-1904925-0.25g |

O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |

2229465-91-0 | 0.25g |

$1366.0 | 2023-09-18 | ||

| Enamine | EN300-1904925-10g |

O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |

2229465-91-0 | 10g |

$6390.0 | 2023-09-18 | ||

| Enamine | EN300-1904925-1g |

O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |

2229465-91-0 | 1g |

$1485.0 | 2023-09-18 |

O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

2229465-91-0 (O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine) 関連製品

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬